molecular formula C27H24N2O5 B13396489 (2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid

(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid

Cat. No.: B13396489
M. Wt: 456.5 g/mol
InChI Key: YTWZZGPYBGALGM-UHFFFAOYSA-N
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Description

(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzoyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino group attached to a pyrrolidine ring. It is commonly used in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase peptide synthesis (SPPS) techniques. The use of protective groups like Fmoc ensures the selective reaction of functional groups, facilitating the synthesis of complex peptides and proteins .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the synthesis of peptides and proteins due to its stability and reactivity .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptide bonds makes it a useful tool in the design of enzyme inhibitors and other biologically active molecules .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated as potential drug candidates for various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it a valuable component in the manufacture of biologically active compounds .

Mechanism of Action

The mechanism of action of (2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid involves its ability to form stable peptide bonds. The Fmoc group protects the amino group during synthesis, allowing selective reactions at other functional groups. The benzoyl group enhances the compound’s stability and reactivity, facilitating its incorporation into larger molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. The presence of both the benzoyl and Fmoc groups provides enhanced stability and reactivity, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

1-benzoyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c30-25(17-8-2-1-3-9-17)29-15-18(14-24(29)26(31)32)28-27(33)34-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZZGPYBGALGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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